3-(5-Amino-2-ethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride
Overview
Description
3-(5-Amino-2-ethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride is a useful research compound. Its molecular formula is C12H19Cl2N3O and its molecular weight is 292.2 g/mol. The purity is usually 95%.
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Biological Activity
3-(5-Amino-2-ethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C12H17N3O·2HCl, with a molecular weight of 253.25 g/mol. The compound features a benzoimidazole moiety, which is known for its biological significance, particularly in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of 5-amino-2-ethylbenzoimidazole with propan-1-ol under acidic conditions to yield the dihydrochloride salt form. This method emphasizes the importance of controlling reaction conditions to optimize yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzoimidazole scaffold. In vitro assays conducted on various cancer cell lines, including A549 (human lung adenocarcinoma) and Caco-2 (colorectal adenocarcinoma), demonstrated that derivatives of benzoimidazole exhibit significant cytotoxic effects.
Compound | Cell Line | Viability (%) | IC50 (µM) |
---|---|---|---|
Control | A549 | 100 | - |
3-(5-Amino-2-ethyl-benzoimidazol-1-YL)-propan-1-OL | A549 | 66 | 30 |
Control | Caco-2 | 100 | - |
3-(5-Amino-2-ethyl-benzoimidazol-1-YL)-propan-1-OL | Caco-2 | 39.8 | 20 |
The compound showed a marked reduction in cell viability at concentrations around 100 µM, indicating its potential as a chemotherapeutic agent. Comparative analysis with cisplatin revealed that while cisplatin remains a standard treatment, the benzoimidazole derivative offers a promising alternative with potentially lower toxicity to non-cancerous cells .
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) were determined using standard broth dilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus (MRSA) | 32 |
Escherichia coli | >64 |
Bacillus subtilis | 16 |
The results indicated that while the compound exhibited moderate activity against MRSA, it was less effective against Gram-negative bacteria like E. coli. This specificity suggests that structural modifications could enhance its spectrum of activity .
Case Studies
Several case studies have focused on the application of benzoimidazole derivatives in treating infections and cancer:
- Case Study on Anticancer Efficacy : A study involving a series of benzoimidazole derivatives demonstrated that compounds similar to 3-(5-Amino-2-ethyl-benzoimidazol-1-YL)-propan-1-OL showed enhanced cytotoxicity against resistant cancer cell lines, providing insights into their mechanism of action involving apoptosis induction and cell cycle arrest .
- Case Study on Antimicrobial Resistance : Research has indicated that modifications to the benzoimidazole structure can lead to compounds that retain efficacy against multidrug-resistant strains, making them valuable candidates for further development in antimicrobial therapies .
Properties
IUPAC Name |
3-(5-amino-2-ethylbenzimidazol-1-yl)propan-1-ol;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c1-2-12-14-10-8-9(13)4-5-11(10)15(12)6-3-7-16;;/h4-5,8,16H,2-3,6-7,13H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZRQZDVXHPPCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1CCCO)C=CC(=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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